molecular formula C22H16ClN5O B356358 17-[(4-chlorophenyl)methyl]-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 381712-64-7

17-[(4-chlorophenyl)methyl]-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356358
CAS No.: 381712-64-7
M. Wt: 401.8g/mol
InChI Key: MFHOKRHGLOZPRP-UHFFFAOYSA-N
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Description

3-allyl-11-(4-chlorobenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-11-(4-chlorobenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl halides.

Properties

CAS No.

381712-64-7

Molecular Formula

C22H16ClN5O

Molecular Weight

401.8g/mol

IUPAC Name

17-[(4-chlorophenyl)methyl]-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C22H16ClN5O/c1-2-11-27-13-24-20-18(22(27)29)19-21(26-17-6-4-3-5-16(17)25-19)28(20)12-14-7-9-15(23)10-8-14/h2-10,13H,1,11-12H2

InChI Key

MFHOKRHGLOZPRP-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)Cl

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)Cl

Origin of Product

United States

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